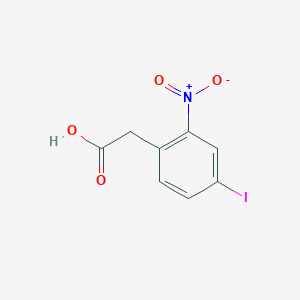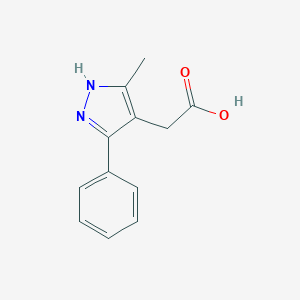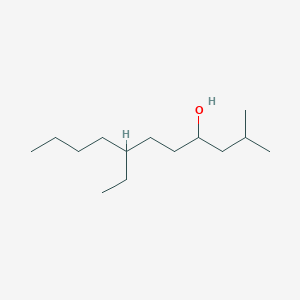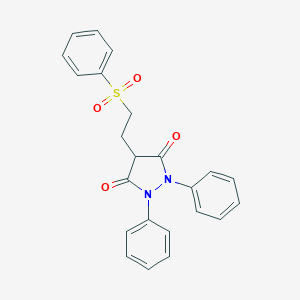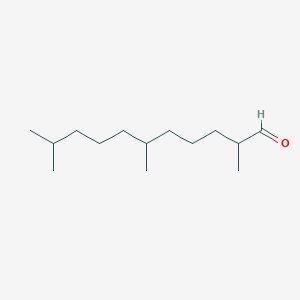![molecular formula C8H8N2O B090631 (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol CAS No. 1352395-31-3](/img/structure/B90631.png)
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol is not fully understood. However, studies have suggested that the compound exerts its biological activities by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral properties, the compound has been shown to have antioxidant activity. It has also been found to modulate the activity of enzymes involved in various metabolic pathways in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol is its potential applications in medicinal chemistry. The compound has been found to possess a range of biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol. One area of research is the development of new synthetic methods that can yield higher yields and purity of the compound. Another area of research is the investigation of the compound's potential applications in the treatment of various diseases, such as cancer and viral infections. In addition, further studies are needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways in the body.
Métodos De Síntesis
The synthesis of (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol involves a multistep process that begins with the reaction of 2-aminopyridine with acetaldehyde. This reaction yields an intermediate product, which is then subjected to a series of chemical transformations, including cyclization and reduction, to produce the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
Aplicaciones Científicas De Investigación
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
Propiedades
Número CAS |
1352395-31-3 |
|---|---|
Nombre del producto |
(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol |
Fórmula molecular |
C8H8N2O |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
1H-pyrrolo[2,3-c]pyridin-4-ylmethanol |
InChI |
InChI=1S/C8H8N2O/c11-5-6-3-9-4-8-7(6)1-2-10-8/h1-4,10-11H,5H2 |
Clave InChI |
KSNYCVDTCVBBAT-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C1C(=CN=C2)CO |
SMILES canónico |
C1=CNC2=C1C(=CN=C2)CO |
Sinónimos |
4-(HydroxyMethyl)-6-azaindole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




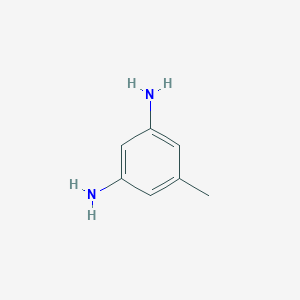
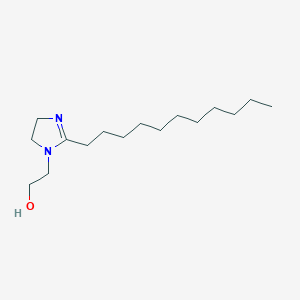

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)
